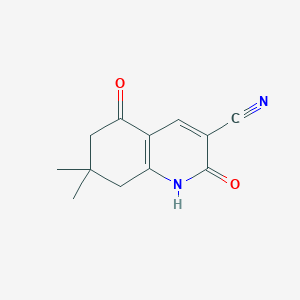

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-12(2)4-9-8(10(15)5-12)3-7(6-13)11(16)14-9/h3H,4-5H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYRWQJSUJBOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)N2)C#N)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of an appropriate aldehyde, ethyl cyanoacetate, and dimedone in the presence of ammonium acetate as a catalyst. The reaction is usually carried out in ethanol as a solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Structural Overview

The compound's structure can be represented as follows:

- Molecular Formula: C12H13N1O4

- IUPAC Name: 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

- Molecular Weight: 235.24 g/mol

Anticancer Research

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that derivatives of quinoline could effectively target cancerous cells by modulating key signaling pathways associated with tumor growth and metastasis.

Case Study:

A study evaluated the cytotoxic effects of several quinoline derivatives on breast cancer cell lines. The results showed that compounds similar to 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibited IC50 values in the low micromolar range against MDA-MB-468 cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Quinoline derivatives have shown promise as potential antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and inhibit DNA gyrase.

Case Study:

Research into novel quinoline derivatives revealed that certain compounds displayed significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to interference with the bacterial DNA replication process .

Structure-Activity Relationship (SAR)

Computational modeling has been employed to understand the relationship between the chemical structure of 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile and its biological activity. Molecular docking studies have provided insights into how these compounds interact with specific biological targets.

Findings:

A series of docking simulations indicated that modifications to the quinoline scaffold could enhance binding affinity to targets such as COX enzymes and topoisomerases . These findings support further optimization of the compound for improved therapeutic efficacy.

Synthesis and Derivatives

The synthesis of 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has been achieved through various chemical pathways involving cyclization reactions and functional group modifications. Its derivatives are being explored for enhanced biological activities.

Synthesis Route:

The compound can be synthesized via a multi-step process involving:

Mechanism of Action

The mechanism by which 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitrile and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Core Structure and Substituents

- Target Compound : Features 7,7-dimethyl groups, 2,5-dioxo groups, and a carbonitrile substituent.

- Compound I (C23H21ClN2O3) : Contains a 4-chlorophenyl group at position 1, a 4-methylphenyl group at position 4, and a carboxylic acid substituent at position 3 .

- Compound II (C24H22N2O3) : Substituted with a 4-methoxyphenyl group at position 4 and a carbonitrile group at position 3 .

Conformational Analysis

- Cyclohexene and Dihydropyridine Rings: In both the target compound and Compounds I/II, the hexahydroquinoline moiety adopts a twisted-boat conformation for the cyclohexene and dihydropyridine rings. However, steric effects from the 7,7-dimethyl groups in the target compound may influence ring puckering differently compared to the aryl substituents in I/II .

Functional Group Impact on Properties

- Carbonitrile vs. Carboxylic Acid : The carbonitrile group in the target compound and Compound II enhances electrophilicity at position 3, enabling nucleophilic addition reactions. In contrast, the carboxylic acid in Compound I allows for hydrogen bonding and salt formation .

Biological Activity

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in disease progression. Notably, it has shown promising results as an inhibitor of mutant isocitrate dehydrogenase (IDH1), which is implicated in various cancers such as acute myeloid leukemia (AML) and low-grade gliomas.

Inhibition of IDH1

Research indicates that 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile acts as a potent inhibitor of IDH1 mutations (R132H and R132C). In a study involving a series of compounds derived from this structure:

- IC50 Values : The compound exhibited IC50 values of 1.6 μM for R132H and 1.0 μM for R132C mutants.

- Inhibition Percentages : At a concentration of 38 μM, it achieved 84% and 85% inhibition for R132H and R132C respectively .

Efficacy Against Cancer

The compound has been evaluated in various in vitro and in vivo studies for its anticancer properties.

Case Studies

- U87 Xenograft Model : In an engineered mouse model with U87 cells expressing mutant IDH1, administration of the compound led to significant reductions in tumor growth and lower levels of 2-hydroxyglutarate (2-HG), a metabolite associated with IDH1 mutations. This suggests effective modulation of metabolic pathways critical for tumor survival .

- Comparative Studies : When compared with the approved drug AG-120 (ivosidenib), the compound demonstrated higher tumoral concentrations post-administration at similar doses (30 mg/kg) over a 48-hour period .

Biological Evaluation

The compound's biological activity extends beyond cancer inhibition. Other studies have explored its potential as an antibacterial agent and its effects on inflammatory pathways.

Anti-inflammatory Properties

Preliminary evaluations indicate that derivatives of quinoline structures can inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), suggesting potential anti-inflammatory effects. These pathways are critical in conditions like rheumatoid arthritis and other inflammatory diseases .

Summary Table of Biological Activities

| Activity Type | Target/Pathway | IC50 (μM) | % Inhibition at 38 μM |

|---|---|---|---|

| IDH1 R132H | Isocitrate Dehydrogenase | 1.6 | 84 |

| IDH1 R132C | Isocitrate Dehydrogenase | 1.0 | 85 |

| Antibacterial | Various bacterial strains | TBD | TBD |

| Anti-inflammatory | COX enzymes/iNOS | TBD | TBD |

Q & A

Q. What are the recommended synthetic protocols for 7,7-dimethyl-2,5-dioxo-hexahydroquinoline-3-carbonitrile derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) or domino reactions. For example, analogous hexahydroquinoline derivatives are synthesized via Hantzsch-type reactions using substituted aldehydes, active methylene compounds (e.g., malononitrile), and ammonium acetate in ethanol under reflux (70–80°C, 6–8 hours). Yields range from 74% to 88% depending on substituents .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer : Combine spectral and analytical techniques:

- FT-IR : Confirm nitrile (C≡N) stretch at ~2188 cm⁻¹ and carbonyl (C=O) at ~1636 cm⁻¹ .

- NMR :

- ¹H NMR : Look for NH₂ protons at δ 4.5–5.5 ppm and aromatic protons at δ 6.8–7.5 ppm .

- ¹³C NMR : Identify nitrile carbon at ~115–120 ppm and carbonyl carbons at ~165–185 ppm .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-impermeable gloves, safety goggles, and lab coats. Use respiratory protection if dust is generated .

- Ventilation : Work in a fume hood to avoid inhalation of vapors/aerosols .

- Spill Management : Avoid water contact; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound’s synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and intermediates in MCRs to identify rate-limiting steps (e.g., enamine formation or cyclization) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .

- Software Tools : Use Gaussian, ORCA, or CP2K for calculations. Validate with experimental kinetic data (e.g., activation energy from Arrhenius plots) .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer :

- Comparative Analysis : Overlay NMR/IR spectra of analogous compounds (e.g., 6-nitro-1,2-dihydroquinoline-3-carbonitrile derivatives) to distinguish substituent effects .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., carbonyl vs. nitrile positioning) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 1–13) at 25°C; monitor degradation via HPLC .

- Thermal Stability : Heat samples at 40–100°C for 24–72 hours; assess decomposition products via TGA/DSC .

- Key Findings :

- Stable in neutral conditions (pH 6–8) but hydrolyzes in acidic/basic media (t½ < 12 hours at pH 2 or 12) .

- Degrades above 150°C, forming CO₂ and NH₃ .

Q. What methodologies evaluate the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or cyclooxygenases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Use microdilution assays (MIC values against S. aureus or E. coli) .

- Computational SAR : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.